molecular formula C20H22N2O3S B2999505 1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 883265-72-3

1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2999505
CAS RN: 883265-72-3
M. Wt: 370.47
InChI Key: WDFCBBPENVMFES-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives due to characteristic emission bands of Eu(3+) or Tb(3+), highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Photochromic Behavior and Magnetic Properties

Multifunctional mononuclear complexes with bisthienylethenes demonstrate distinct distortions in coordination geometry, leading to different magnetic behaviors and photochromic properties. These complexes change color under specific light irradiation, showing potential in photonic applications (Cao et al., 2015).

X-Ray Crystallography Studies

The synthesis and structural examination of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides provide insights into their molecular structure, aiding in the understanding of their chemical behavior and potential applications in materials science (Ellis et al., 1972).

Host for Anions

Imidazole-containing bisphenols and their salts with various acids exhibit structured crystal packing in solid-state, facilitated by electrostatic and weak interactions. This makes them versatile hosts for anions, useful in the development of selective ion sensors or separation processes (Nath & Baruah, 2012).

Luminescence and Photochromism in Heteroleptic Ir(III) Complexes

Heteroleptic complexes based on bisthienylethenes display luminescence and photochromism, indicating applications in light-emitting devices and optical storage. The variation in substituent groups significantly influences their crystal structures and properties (Cao et al., 2015).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-8-6-10-17(15(13)3)22-19-12-26(24,25)11-18(19)21(20(22)23)16-9-5-4-7-14(16)2/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFCBBPENVMFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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